Cas no 898762-76-0 (4'-Methyl-3-thiomorpholinomethyl benzophenone)

4'-Methyl-3-thiomorpholinomethyl benzophenone is a specialized benzophenone derivative featuring a thiomorpholine moiety, which enhances its utility in organic synthesis and pharmaceutical applications. The methyl substitution at the 4'-position and the thiomorpholinomethyl group at the 3-position contribute to its unique reactivity profile, making it a valuable intermediate for constructing complex molecular frameworks. Its structural features may also influence photophysical properties, potentially lending itself to applications in materials science. The compound's stability and functional group compatibility further underscore its versatility in synthetic chemistry. Researchers may find it particularly useful for developing novel bioactive molecules or functional materials.
4'-Methyl-3-thiomorpholinomethyl benzophenone structure
898762-76-0 structure
Product Name:4'-Methyl-3-thiomorpholinomethyl benzophenone
CAS No:898762-76-0
MF:C19H21NOS
MW:311.441143751144
MDL:MFCD03842235
CID:871634
PubChem ID:24724956
Update Time:2025-05-26

4'-Methyl-3-thiomorpholinomethyl benzophenone Chemical and Physical Properties

Names and Identifiers

    • (4-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
    • 4'-METHYL-3-THIOMORPHOLINOMETHYL BENZOPHENONE
    • 898762-76-0
    • DTXSID20643352
    • MFCD03842235
    • AKOS016020317
    • 4'-METHYL-3-THIOMORPHOLINOMETHYLBENZOPHENONE
    • (4-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
    • 4'-Methyl-3-thiomorpholinomethyl benzophenone
    • MDL: MFCD03842235
    • Inchi: 1S/C19H21NOS/c1-15-5-7-17(8-6-15)19(21)18-4-2-3-16(13-18)14-20-9-11-22-12-10-20/h2-8,13H,9-12,14H2,1H3
    • InChI Key: CKHGSSYIUKJBHX-UHFFFAOYSA-N
    • SMILES: S1CCN(CC2C=CC=C(C(C3C=CC(C)=CC=3)=O)C=2)CC1

Computed Properties

  • Exact Mass: 311.13400
  • Monoisotopic Mass: 311.13438547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 45.6Ų

Experimental Properties

  • PSA: 45.61000
  • LogP: 3.71270

4'-Methyl-3-thiomorpholinomethyl benzophenone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4'-Methyl-3-thiomorpholinomethyl benzophenone Pricemore >>

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4'-Methyl-3-thiomorpholinomethyl benzophenone Suppliers

Amadis Chemical Company Limited
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(CAS:898762-76-0)4'-Methyl-3-thiomorpholinomethyl benzophenone
Order Number:A1197591
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):393.0
Email:sales@amadischem.com

4'-Methyl-3-thiomorpholinomethyl benzophenone Related Literature

Additional information on 4'-Methyl-3-thiomorpholinomethyl benzophenone

Comprehensive Overview of 4'-Methyl-3-thiomorpholinomethyl benzophenone (CAS No. 898762-76-0): Properties, Applications, and Industry Insights

4'-Methyl-3-thiomorpholinomethyl benzophenone (CAS No. 898762-76-0) is a specialized organic compound gaining attention in pharmaceutical and material science research. This thiomorpholine-derived benzophenone analog exhibits unique structural features, combining a methyl-substituted aromatic ring with a thiomorpholine moiety, making it valuable for diverse applications. The compound's molecular formula C19H21NOS and precise molecular weight (311.44 g/mol) contribute to its specific reactivity profile.

Recent studies highlight the compound's potential as a photoinitiator in UV-curable coatings, aligning with the growing demand for sustainable materials in packaging industries. Its electron-donating thiomorpholine group enhances light absorption efficiency, addressing current market needs for energy-efficient polymerization processes. Researchers are particularly interested in its structure-activity relationship when modified for drug discovery applications, especially in developing kinase inhibitors.

The synthesis of 4'-Methyl-3-thiomorpholinomethyl benzophenone typically involves Friedel-Crafts acylation followed by amine conjugation, with yields optimized through modern flow chemistry techniques. Analytical characterization using HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates. Stability studies under various pH conditions demonstrate its robustness in formulation development.

In material science, this compound's photophysical properties make it suitable for advanced optoelectronics, particularly in organic light-emitting diodes (OLEDs). Its extended π-conjugation system shows promising charge transport characteristics, relevant to next-generation flexible displays. The methyl-thiomorpholine combination provides optimal solubility parameters for solution-processed device fabrication.

Environmental considerations regarding 4'-Methyl-3-thiomorpholinomethyl benzophenone include its biodegradation pathways and ecotoxicological profile, which are currently under investigation. Preliminary data suggest moderate persistence in aquatic systems, prompting development of greener alternatives with similar performance. Regulatory compliance with REACH and other chemical inventories remains an active area of documentation.

The commercial availability of CAS 898762-76-0 through specialty chemical suppliers has increased significantly, with pricing influenced by scale-up challenges in heterocyclic synthesis. Current market trends indicate growing procurement for high-value research applications, particularly in medicinal chemistry libraries. Storage recommendations emphasize protection from photo-degradation and moisture to maintain stability.

Future research directions focus on structural analogs of this compound for targeted drug delivery systems. Computational modeling predicts enhanced bioavailability through strategic molecular modifications, potentially expanding its utility in precision medicine. Parallel investigations explore its catalytic applications in asymmetric synthesis, leveraging its chiral centers for stereoselective transformations.

Quality control protocols for 4'-Methyl-3-thiomorpholinomethyl benzophenone employ advanced chromatographic methods to detect trace impurities. The compound's spectral fingerprint (characteristic IR absorptions at 1650 cm-1 and 1250 cm-1) serves as a key identification marker. Thermal analysis reveals a melting point range of 142-145°C, with decomposition observed above 280°C under inert atmosphere.

Industrial adoption faces challenges in process intensification and waste minimization, driving innovation in continuous manufacturing approaches. The compound's structure-property relationships continue to inspire development of novel functional materials with tailored optoelectronic characteristics. Patent analysis shows increasing intellectual property activity around thiomorpholine derivatives in multiple technology sectors.

Academic interest in CAS 898762-76-0 has generated numerous publications exploring its supramolecular interactions and crystal engineering potential. The methyl group's steric effects and thiomorpholine's conformational flexibility create unique opportunities for molecular recognition systems. These fundamental studies support rational design of advanced materials with programmable properties.

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Amadis Chemical Company Limited
(CAS:898762-76-0)4'-Methyl-3-thiomorpholinomethyl benzophenone
A1197591
Purity:99%
Quantity:1g
Price ($):393.0
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